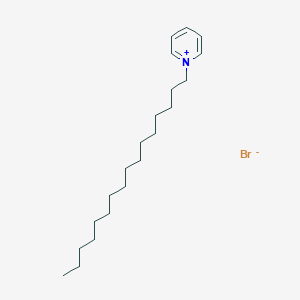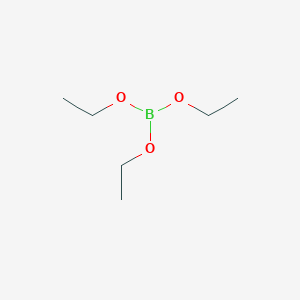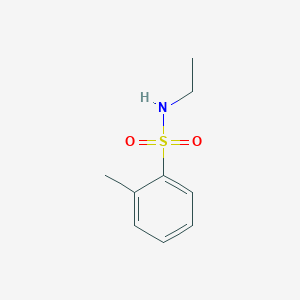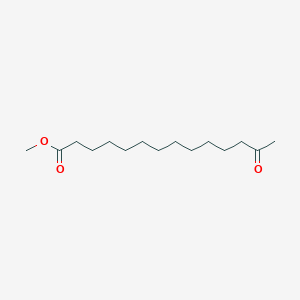
Methyl 13-oxotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 13-oxotetradecanoate, also known as Methyl 13-oxomyristate, is a fatty acid methyl ester that has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical and cosmetic industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 13-oxotetradecanoate and related compounds have been the subject of various synthesis studies. Notably, Tai et al. (1980) developed a method for preparing optically pure 3-hydroxytetradecanoic acid, highlighting the importance of enantioselective synthesis in this domain (Tai et al., 1980). Similarly, the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), emphasizing the significance of achieving high enantiomeric purity in these compounds (Hasdemir & Yusufoglu, 2004).
Labeling and Analytical Applications
In the field of lipid research, Sparrow et al. (1983) described the synthesis of tetradecanoic acid enriched with carbon-13 at specific positions, showcasing the utility of isotopic labeling in biochemical studies (Sparrow et al., 1983). Wu Bin-xiu (2008) conducted research on the dissolution of 13-methyl-tetradecanoic acid in capsules, illustrating the application of these compounds in pharmaceutical analysis (Wu Bin-xiu, 2008).
Biological and Medical Research
Methyl 13-oxotetradecanoate has also found applications in biological research. Bryant et al. (1991) investigated the incorporation of 12-methoxydodecanoate into HIV-1 gag polyprotein precursor, highlighting the potential of such compounds in antiviral research (Bryant et al., 1991). Klein et al. (1980) used 13-methyltetradecanoic acid as an indicator of adipose tissue turnover, demonstrating its utility in metabolic studies (Klein et al., 1980).
Industrial Applications
In the context of industrial chemistry, the enantioselective synthesis of Orlistat, a pharmaceutical agent, using methyl 3-oxotetradecanoate was described by Birk et al. (2006), underscoring the relevance of these compounds in large-scale production processes (Birk et al., 2006).
Eigenschaften
CAS-Nummer |
18993-10-7 |
|---|---|
Produktname |
Methyl 13-oxotetradecanoate |
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
methyl 13-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
RPMDDORIKABZOA-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



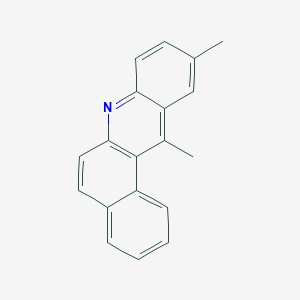
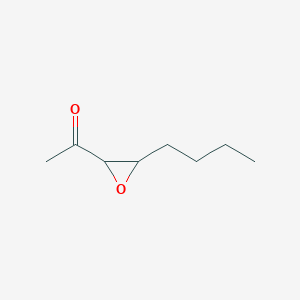
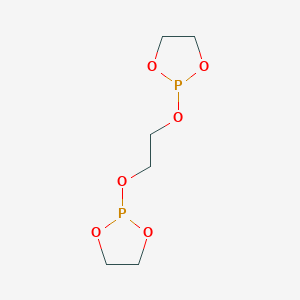
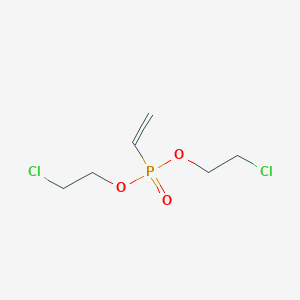
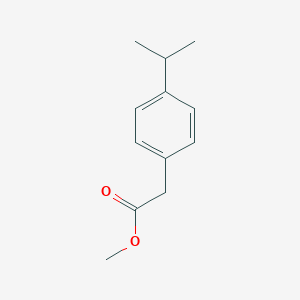

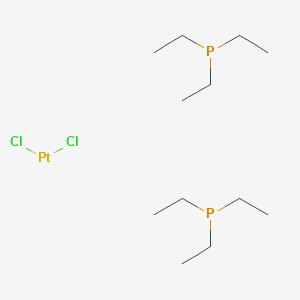
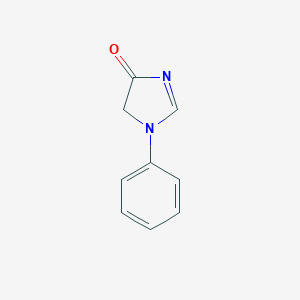
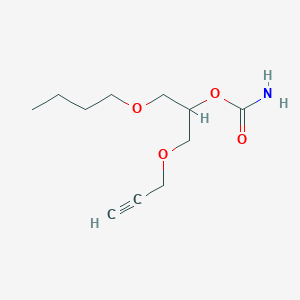
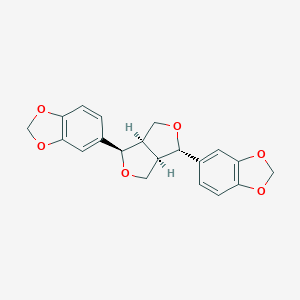
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
